molecular formula C15H10F2N2S B12791769 (R)-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole CAS No. 194161-13-2

(R)-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole

Cat. No.: B12791769
CAS No.: 194161-13-2
M. Wt: 288.32 g/mol
InChI Key: AMLBAOPYPUXEQF-OAHLLOKOSA-N
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Description

®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole is a synthetic organic compound that belongs to the class of thiazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Starting Materials: 2,6-Difluoroaniline and a suitable thiazole precursor.

    Reaction Conditions: The reaction may be carried out in the presence of a catalyst such as a Lewis acid, under reflux conditions, and in an inert atmosphere to prevent oxidation.

    Purification: The product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the thiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of ®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolobenzimidazoles: Compounds with similar core structures but different substituents.

    Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.

Uniqueness

®-1-(2,6-Difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

194161-13-2

Molecular Formula

C15H10F2N2S

Molecular Weight

288.32 g/mol

IUPAC Name

(1R)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2/t15-/m1/s1

InChI Key

AMLBAOPYPUXEQF-OAHLLOKOSA-N

Isomeric SMILES

C1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4F)F

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F

Origin of Product

United States

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